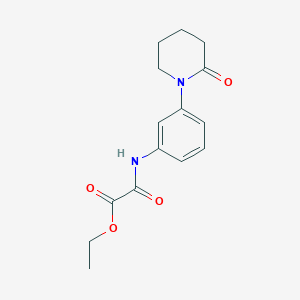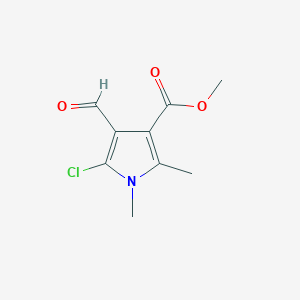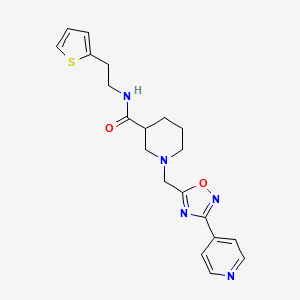
Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate is an organic compound that belongs to the class of alpha amino acids and derivatives This compound is characterized by the presence of a piperidinyl group attached to a phenyl ring, which is further connected to an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate typically involves the reaction of ethyl oxoacetate with 3-(2-oxopiperidin-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidinyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(2-oxopiperidin-1-yl)acetate: Similar structure but lacks the phenyl group.
3-(2-oxopiperidin-1-yl)aniline: Contains the piperidinyl and phenyl groups but lacks the ethyl ester group.
Ethyl 2-oxo-2-phenylacetate: Contains the phenyl and ethyl ester groups but lacks the piperidinyl group.
Uniqueness
Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate is unique due to the presence of both the piperidinyl and phenyl groups attached to the ethyl ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
ethyl 2-oxo-2-[3-(2-oxopiperidin-1-yl)anilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-15(20)14(19)16-11-6-5-7-12(10-11)17-9-4-3-8-13(17)18/h5-7,10H,2-4,8-9H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJOFJYWXBKKFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)

![2-Methyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2410007.png)

![2-Cyclopropyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2410011.png)
![5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2410014.png)

![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)
![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)
![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2410020.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)


